Saikosaponin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

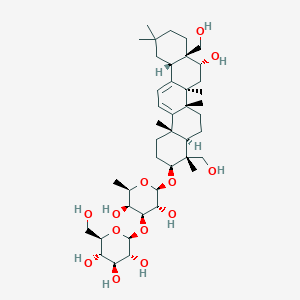

C42H68O13 |

|---|---|

Molecular Weight |

781.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aS,6bR,8R,8aS,12aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,23-25,27-36,43-51H,10-20H2,1-7H3/t21-,23+,24-,25-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |

InChI Key |

UFEGAVYKHITZAC-CXPLAVKBSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3=CC=C5[C@]4(C[C@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Saikosaponin G: A Technical Overview of its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin G is a triterpenoid (B12794562) saponin (B1150181) belonging to the oleanane-type, a class of natural products known for their diverse pharmacological activities. While less studied than its more abundant counterparts like Saikosaponin A and D, this compound is a constituent of various medicinal plants, particularly within the Bupleurum genus. This technical guide provides an in-depth overview of the discovery, natural sources, and analytical methodologies related to this compound, aimed at facilitating further research and development in the fields of phytochemistry and drug discovery.

Discovery and Structure Elucidation

The initial scientific literature pointing to this compound emerged from studies on the metabolic fate of other major saikosaponins. A pivotal study by Shimizu K., et al., published in 1985 in the Journal of Pharmacobio-dynamics, investigated the structural transformation of Saikosaponin A and Saikosaponin D under the influence of gastric juice and intestinal flora. During this research, this compound was detected as a transformation product, specifically as a homoannular diene derivative formed from Saikosaponin A in an acidic environment.[1]

The structure of this compound is characterized by a triterpenoid aglycone core with attached sugar moieties. Its Chemical Abstracts Service (CAS) registry number is 99365-19-2.

Natural Sources of this compound

This compound is primarily isolated from plants of the Bupleurum genus, which are widely used in traditional medicine, particularly in East Asia. The most prominent natural source of this compound is Bupleurum chinense DC. [2]. It is also found in other species of the genus, such as Bupleurum falcatum L. [3]. The concentration of this compound, like other saikosaponins, can vary depending on the plant species, geographical origin, and the specific part of the plant being analyzed (e.g., roots versus aerial parts).[3][4]

Quantitative Analysis

Accurate quantification of this compound in plant materials and finished products is crucial for quality control and standardization. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.

Table 1: Quantitative Data of this compound in a Commercial Product

| Product | Analytical Method | This compound Content (mg/g) | Reference |

| Xiaochaihu Granules (a traditional Chinese medicine) | HPLC with Charged Aerosol Detection (CAD) | Varies between batches | [Validated method, specific content proprietary] |

Note: Specific quantitative data for this compound in raw plant materials is not extensively reported in publicly available literature, highlighting an area for future research.

Experimental Protocols

Isolation and Purification of Saikosaponins (General Protocol)

-

Extraction: The dried and powdered roots of the Bupleurum species are extracted with a suitable solvent, typically 70% ethanol, often with the addition of a small amount of ammonia (B1221849) to improve extraction efficiency. The extraction is usually performed under reflux for several hours and repeated to ensure maximum yield.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the residue is suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saikosaponins are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol extract is subjected to various chromatographic techniques for further purification.

-

Macroporous Resin Chromatography: The extract is passed through a macroporous resin column (e.g., D101) and eluted with a gradient of ethanol-water mixtures (e.g., water, 30% ethanol, 70% ethanol, 95% ethanol). The saikosaponin-rich fractions are collected.

-

Silica (B1680970) Gel Column Chromatography: Further separation is achieved using silica gel column chromatography with a mobile phase consisting of a mixture of chloroform, methanol, and water in varying ratios.

-

Preparative HPLC: Final purification to obtain individual saikosaponins, including this compound, is typically achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Analysis by HPLC-CAD

The following is a summary of a validated method for the simultaneous determination of seven saikosaponins, including this compound.

-

Sample Preparation: The sample is extracted with a suitable solvent, and the extract is purified and concentrated using a solid-phase extraction (SPE) cartridge.

-

Chromatographic Conditions:

-

Column: Waters CORTECTS C18 (4.6 mm × 150 mm, 2.7 μm)

-

Mobile Phase: A gradient elution using 0.01% acetic acid in water and acetonitrile.

-

Detection: Charged Aerosol Detector (CAD).

-

-

Validation: The method should be validated for linearity, precision, accuracy, and recovery to ensure reliable results.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been as extensively studied as those of Saikosaponins A and D. However, saikosaponins as a class are known to possess a wide range of pharmacological effects, including anti-inflammatory, antiviral, and immunomodulatory activities. It is plausible that this compound contributes to the overall therapeutic effects of Bupleurum extracts.

The general anti-inflammatory mechanism of saikosaponins often involves the modulation of key signaling pathways.

Potential Signaling Pathways Modulated by Saikosaponins

Figure 1. General overview of inflammatory signaling pathways potentially modulated by saikosaponins.

Experimental Workflow: From Plant to Pure Compound

The following diagram illustrates a typical workflow for the isolation and analysis of this compound.

Figure 2. A representative experimental workflow for the isolation and analysis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid saponin with potential for further scientific investigation. While its discovery is rooted in the metabolic studies of more abundant saikosaponins, its own biological activities and mechanisms of action remain largely unexplored. The development of robust analytical methods for its quantification is a critical step towards standardization of herbal medicines containing this compound. Future research should focus on:

-

Comprehensive Quantification: Determining the concentration of this compound in a wider range of Bupleurum species and cultivars, as well as in different plant tissues.

-

Isolation and Characterization: Developing optimized and scalable protocols for the isolation of high-purity this compound to be used as a reference standard and for biological studies.

-

Pharmacological Evaluation: Investigating the specific biological activities of this compound, independent of other saikosaponins, to elucidate its potential therapeutic benefits.

-

Mechanism of Action Studies: Exploring the molecular targets and signaling pathways specifically modulated by this compound to understand its mechanism of action at a cellular level.

This technical guide serves as a foundational resource for researchers and professionals, aiming to stimulate further inquiry into the therapeutic potential of this compound.

References

Prosaikogenin G: A Technical Guide to its Structural Elucidation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenin G is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the structural elucidation, characterization, and known biological effects of Prosaikogenin G. It is important to note that in scientific literature, the term "Saikosaponin G" is not commonly used; the relevant and characterized compound is Prosaikogenin G, which is a metabolite of the well-studied Saikosaponin D. Prosaikogenin G is formed through the enzymatic hydrolysis of the terminal glucose unit from the glycosidic chain of Saikosaponin D. This document details the spectroscopic data that forms the basis of its structural confirmation, outlines the experimental protocols for its preparation and analysis, and discusses its biological activities and potential mechanisms of action.

Structural Elucidation

The definitive structure of Prosaikogenin G was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The first complete 1H and 13C NMR assignments were made following its isolation from the roots of Bupleurum wenchuanense, utilizing a suite of 2D NMR experiments including DQF-COSY, HOHAHA, ROESY, HETCOR, HMQC, and HMBC.[1]

Spectroscopic Data

The structural identity of Prosaikogenin G is confirmed by its unique spectroscopic fingerprint. Below is a summary of the key quantitative data.

Table 1: NMR Spectroscopic Data for Prosaikogenin G (Aglycone Moiety)

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 38.7 | 0.95 (m), 1.65 (m) |

| 2 | 26.5 | 1.50 (m), 1.70 (m) |

| 3 | 88.8 | 3.20 (dd, J = 11.5, 4.5) |

| 4 | 39.3 | - |

| 5 | 55.7 | 0.80 (d, J = 11.0) |

| 6 | 18.2 | 1.45 (m), 1.55 (m) |

| 7 | 34.9 | 1.40 (m), 1.50 (m) |

| 8 | 40.0 | - |

| 9 | 49.8 | 1.55 (m) |

| 10 | 36.9 | - |

| 11 | 129.1 | 5.45 (br s) |

| 12 | 132.8 | - |

| 13 | 83.1 | - |

| 14 | 42.1 | - |

| 15 | 35.7 | 1.75 (m), 2.05 (m) |

| 16 | 74.2 | 4.40 (br s) |

| 17 | 48.9 | 2.10 (m) |

| 18 | 41.9 | 1.60 (m) |

| 19 | 46.9 | 1.25 (m), 1.85 (m) |

| 20 | 30.9 | 1.15 (m) |

| 21 | 34.0 | 1.30 (m), 1.95 (m) |

| 22 | 36.9 | 1.40 (m), 1.65 (m) |

| 23 | 28.0 | 1.15 (s) |

| 24 | 16.7 | 0.83 (s) |

| 25 | 15.4 | 0.88 (s) |

| 26 | 17.3 | 1.00 (s) |

| 27 | 25.8 | 1.25 (s) |

| 28 | 74.2 | 3.40 (d, J = 7.5), 3.75 (d, J = 7.5) |

| 29 | 33.1 | 0.95 (s) |

| 30 | 23.7 | 0.90 (s) |

Note: The NMR data presented is based on the assignments for saikosaponins of the same structural class and may have minor variations depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for Prosaikogenin G

| Parameter | Value |

| Molecular Formula | C₃₆H₅₈O₉ |

| Molecular Weight | 634.8 g/mol |

| Ionization Mode | ESI- |

| Observed m/z | 633.4 [M-H]⁻ |

| Key Fragment Ions (m/z) | 471.3 [M-H-C₆H₁₀O₅]⁻ (loss of fucose) |

Experimental Protocols

Preparation of Prosaikogenin G via Enzymatic Hydrolysis of Saikosaponin D

This protocol describes the conversion of Saikosaponin D to Prosaikogenin G using a recombinant β-glucosidase.

Workflow for the enzymatic synthesis of Prosaikogenin G.

Methodology:

-

Preparation of Substrate and Enzyme: Prepare a 1 mg/mL solution of Saikosaponin D in 50 mM sodium phosphate buffer (pH 7.0). The recombinant β-glucosidase BglLk is added to this solution.

-

Enzymatic Reaction: The reaction mixture is incubated at 37°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Following the reaction, the mixture is subjected to purification. This typically involves a solvent extraction step, followed by silica column chromatography.

-

Elution: Prosaikogenin G is eluted from the silica column using a solvent system such as chloroform:methanol (90:10, v/v).[2]

-

Characterization: The purity and identity of the isolated Prosaikogenin G are confirmed using HPLC, Mass Spectrometry, and NMR spectroscopy.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV at 203 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Ionization: Electrospray Ionization (ESI) in negative mode is often preferred for saikosaponins.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

-

Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions for structural confirmation.

Biological Activity and Signaling Pathways

Prosaikogenin G has demonstrated biological activity, particularly in the context of cancer cell proliferation.

Table 3: Quantitative Biological Activity of Prosaikogenin G

| Cell Line | Assay | Activity | Value |

| HCT 116 (Human Colon Carcinoma) | CCK-8 | Anti-proliferative | IC₅₀ = 8.49 μM |

While direct studies on the signaling pathways modulated by Prosaikogenin G are limited, its close structural relationship with Saikosaponin D allows for informed hypotheses about its mechanism of action. Saikosaponin D is known to exert its effects through multiple signaling pathways, and it is plausible that Prosaikogenin G shares some of these mechanisms.

Potential Signaling Pathways Modulated by Prosaikogenin G

The following diagram illustrates the signaling pathways known to be affected by the parent compound, Saikosaponin D, which are likely points of investigation for Prosaikogenin G's mechanism of action.

Hypothesized signaling pathways for Prosaikogenin G.

Pathway Descriptions:

-

PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival and proliferation. Saikosaponin D has been shown to inhibit this pathway, leading to decreased cancer cell growth. It is hypothesized that Prosaikogenin G may also exert its anti-proliferative effects through the inhibition of key kinases in this pathway.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway is a common mechanism for anti-cancer agents.

-

Apoptosis Regulation: Saikosaponins are known to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like Caspase-3.

Conclusion

Prosaikogenin G is a bioactive triterpenoid saponin with a well-defined structure, confirmed by extensive NMR and MS analysis. Its preparation through the enzymatic hydrolysis of Saikosaponin D is an efficient method for obtaining this compound for research purposes. The demonstrated anti-proliferative activity of Prosaikogenin G, coupled with the known mechanisms of its parent compound, suggests that it is a promising candidate for further investigation in drug discovery and development. Future research should focus on a more detailed elucidation of its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

The Biosynthesis of Saikosaponin G in Bupleurum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of Saikosaponin G, a bioactive triterpenoid (B12794562) saponin (B1150181) found in the medicinal plant genus Bupleurum. The intricate enzymatic steps, from the initial isoprenoid precursor to the final complex glycosylated structure, are detailed. This document summarizes current scientific understanding, presents quantitative data, and provides detailed experimental protocols to facilitate further research and development in the fields of natural product chemistry, metabolic engineering, and pharmacology.

Introduction to Saikosaponins and Bupleurum

The roots of Bupleurum species, known as "Chaihu" in traditional Chinese medicine, have been used for centuries to treat a variety of ailments, including fever, inflammation, and liver diseases. The primary bioactive constituents responsible for these therapeutic effects are a diverse group of oleanane-type triterpenoid saponins (B1172615) called saikosaponins. Among these, this compound represents a key compound of interest due to its potential pharmacological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply and for the potential to engineer its production in microbial systems.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other saikosaponins, originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These precursors are sequentially condensed to form the C30 compound, 2,3-oxidosqualene (B107256), which serves as the universal precursor for triterpenoid synthesis.

The dedicated pathway to this compound can be divided into three key stages:

-

Cyclization of 2,3-oxidosqualene: The first committed step is the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene backbone, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (BAS).[1][2]

-

Oxidative Modifications of β-amyrin: The β-amyrin scaffold undergoes a series of oxidative modifications, primarily hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYP450s).[1][2] Based on the structure of this compound, these modifications are predicted to occur at specific carbon positions of the β-amyrin core.

-

Glycosylation: The final step involves the attachment of sugar moieties to the hydroxylated aglycone (sapogenin). This glycosylation is carried out by UDP-glycosyltransferases (UGTs), which transfer sugar residues from activated sugar donors, such as UDP-glucose, to the sapogenin.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Saikosaponins in Cancer

Disclaimer: Initial research indicates a significant lack of comprehensive scientific literature regarding the specific anti-cancer mechanism of Saikosaponin G (SSG). One study on the HCT 116 human colon cancer cell line found that while its precursor, Prosaikogenin G, exhibited an anti-cancer effect, Saikogenin G did not and may have promoted cancer cell growth[1][2]. Therefore, this guide will focus on the well-documented anti-cancer mechanisms of the most extensively studied members of the saikosaponin family: Saikosaponin A (SSA) and Saikosaponin D (SSD) , to provide a thorough and actionable technical overview for the target audience.

Executive Summary

Saikosaponins, triterpenoid (B12794562) saponins (B1172615) derived from the roots of Bupleurum species, have garnered substantial interest in oncology for their potent and multifaceted anti-tumor activities[3][4][5]. The primary bioactive compounds, Saikosaponin A (SSA) and Saikosaponin D (SSD), exert their effects through a complex interplay of mechanisms including the induction of programmed cell death (apoptosis, autophagy, and pyroptosis), cell cycle arrest, and the inhibition of metastasis and angiogenesis[4][6][7]. These actions are orchestrated by modulating critical intracellular signaling pathways such as PI3K/Akt/mTOR, MAPK, NF-κB, and STAT3[8][9][10][11][12]. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for researchers and drug development professionals.

Core Anti-Cancer Mechanisms of Saikosaponins A & D

Induction of Programmed Cell Death

SSA and SSD are potent inducers of programmed cell death, a primary mechanism for eliminating malignant cells.

-

Apoptosis: Both saponins trigger the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. They modulate the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, which leads to the loss of mitochondrial membrane potential and the release of cytochrome c[7][13][14]. This activates the caspase cascade, including initiator caspase-9 and effector caspase-3, culminating in PARP cleavage and cell death[12][15][16]. In some contexts, SSA and SSD can also upregulate p53, a key tumor suppressor that promotes apoptosis[6][13].

-

Pyroptosis: Recent studies have shown that SSD can induce pyroptosis, a highly inflammatory form of programmed cell death, in non-small-cell lung cancer. This is achieved by increasing intracellular Reactive Oxygen Species (ROS), which activates the NF-κB/NLRP3/caspase-1/GSDMD pathway, leading to cell swelling and lysis[4][17].

-

Autophagy: Saikosaponins can induce autophagy, a cellular recycling process that can either promote survival or lead to cell death. In several cancer models, SSD has been shown to trigger autophagic cell death by activating the CaMKK-AMPK-mTOR pathway or by inducing endoplasmic reticulum (ER) stress[6][18].

Cell Cycle Arrest

SSA and SSD effectively halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or S phases[6][8][11][13].

-

G0/G1 Phase Arrest: This is a common outcome of saikosaponin treatment, observed in thyroid, prostate, and renal cancer cells[6][13][19]. The mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27 and the downregulation of key cell cycle progression proteins such as CDK2, CDK6, and Cyclin D1[13][14].

-

S Phase Arrest: In gastric cancer cells, SSA has been found to block the cell cycle in the S-phase, preventing DNA replication and further cell division[8].

Inhibition of Metastasis and Angiogenesis

Saikosaponins demonstrate significant potential in preventing cancer spread by targeting metastasis and the formation of new blood vessels (angiogenesis).

-

Metastasis Inhibition: SSD has been shown to suppress the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix[7][9].

-

Angiogenesis Inhibition: By suppressing the NF-κB signaling pathway, SSD can inhibit the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Cyclooxygenase-2 (COX-2) that are induced by inflammatory cytokines like TNF-α[9].

Modulation of Key Signaling Pathways

The anti-cancer effects of SSA and SSD are rooted in their ability to modulate multiple oncogenic signaling pathways.

-

PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is frequently hyperactivated in cancer. Both SSA and SSD have been shown to inhibit the phosphorylation (activation) of key components like PI3K and Akt in various cancers, including pancreatic, gastric, and breast cancer[8][11][20][21]. This inhibition blocks downstream signals that promote cell growth and survival.

-

MAPK Pathways (JNK & p38): The Mitogen-Activated Protein Kinase (MAPK) pathways play dual roles in cancer. SSD has been found to activate the pro-apoptotic MKK4-JNK signaling pathway in pancreatic cancer cells[10][16]. Conversely, it can inhibit the pro-proliferative EGFR/p38 pathway in renal cell carcinoma[19].

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that drives inflammation and cell survival. SSD potently inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα. This blocks the transcription of numerous NF-κB target genes involved in proliferation (c-myc, cyclin D1), invasion (MMP-9), angiogenesis (VEGF), and anti-apoptosis (Bcl-2, survivin)[9][22][23].

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical oncogenic transcription factor. SSD has been shown to inhibit the proliferation of non-small cell lung cancer cells by directly downregulating the phosphorylation of STAT3, which in turn suppresses its downstream targets[6][12].

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) of various saikosaponins across different cancer cell lines, providing a quantitative measure of their cytotoxic potency.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Time (h) | Reference |

| Prosaikogenin G | HCT 116 | Colon Cancer | 8.49 | 24 | [1][2] |

| Saikosaponin A | HCT 116 | Colon Cancer | 2.83 | 24 | [1][2] |

| Saikosaponin A | SK-N-AS | Neuroblastoma | 14.14 | 24 | [24] |

| Saikosaponin A | SK-N-AS | Neuroblastoma | 12.41 | 48 | [24] |

| Saikosaponin D | HCT 116 | Colon Cancer | 4.26 | 24 | [1][2] |

| Saikosaponin D | HepG2 | Liver Cancer | 8.13 | Not Specified | [9] |

| Saikosaponin D | DU145 | Prostate Cancer | ~10 | 24 | [6] |

| Saikosaponin D + TNF-α | HepG2 | Liver Cancer | 4.5 | Not Specified | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to evaluate the anti-cancer effects of saikosaponins.

Cell Viability and Cytotoxicity Assay (MTT / LDH Release)

-

Objective: To quantify the effect of saikosaponins on cell proliferation and cytotoxicity.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., 5,000 cells/well) are seeded into 96-well plates and allowed to adhere overnight[8].

-

Treatment: Cells are treated with a range of saikosaponin concentrations (e.g., 0-40 µg/ml or 0-50 µM) for specified durations (e.g., 12, 24, 48 hours)[6][8].

-

MTT Assay: MTT reagent (5 mg/ml) is added to each well, and plates are incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in DMSO[8]. Absorbance is measured at 570 nm using a microplate reader.

-

LDH Release Assay: For cytotoxicity, the release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured using a cytotoxicity detection kit according to the manufacturer's instructions[25][26].

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. IC₅₀ values are calculated from dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Objective: To detect and quantify apoptotic cells.

-

Methodology:

-

Treatment: Cells are seeded in 6-well plates and treated with saikosaponins for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature, following the manufacturer's kit protocol[18][21].

-

Flow Cytometry: Stained cells are analyzed immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified using analysis software.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of saikosaponins on cell cycle distribution.

-

Methodology:

-

Treatment & Harvesting: Cells are treated as described for the apoptosis assay.

-

Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed, treated with RNase A, and stained with Propidium Iodide (PI) solution.

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.

-

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in key signaling pathways.

-

Methodology:

-

Protein Extraction: After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane[9].

-

Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Visualizations of Signaling Pathways and Workflows

Saikosaponin D (SSD) Inhibition of the NF-κB Pathway

Caption: SSD inhibits TNF-α-induced NF-κB activation by blocking IKK, preventing pro-survival gene transcription.

Saikosaponin A/D Inhibition of the PI3K/Akt Pathway

References

- 1. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Saikosaponin-b2 Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The potential effect and mechanism of Saikosaponin A against gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saikosaponin A induces cellular senescence in triple-negative breast cancer by inhibiting the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Saikosaponin-d inhibits proliferation of human undifferentiated thyroid carcinoma cells through induction of apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Saikosaponin a inhibits the proliferation and activation of T cells through cell cycle arrest and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species-mediated apoptosis contributes to chemosensitization effect of saikosaponins on cisplatin-induced cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Saikosaponin-D induces the pyroptosis of lung cancer by increasing ROS and activating the NF-κB/NLRP3/caspase-1/GSDMD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Saikosaponin-d suppresses cell growth in renal cell carcinoma through EGFR/p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Saikosaponin-A Exhibits Antipancreatic Cancer Activity by Targeting the EGFR/PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 23. Saikosaponin-b2 Inhibits Primary Liver Cancer by Regulating the STK4/IRAK1/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antitumor Effect of Saikosaponin A on Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Reactive oxygen species-mediated apoptosis contributes to chemosensitization effect of saikosaponins on cisplatin-induced cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Anti-inflammatory Properties of Saikosaponin G: An In-depth Technical Guide

Executive Summary

This technical guide aims to provide a comprehensive overview of the anti-inflammatory properties of Saikosaponin G for researchers, scientists, and drug development professionals. However, a thorough review of the current scientific literature reveals a significant lack of specific research on the anti-inflammatory effects of this compound. The vast majority of published studies focus on other members of the saikosaponin family, most notably Saikosaponin A (SSa) and Saikosaponin D (SSd).

Therefore, this document will first address the current knowledge gap regarding this compound. Subsequently, it will present a detailed summary of the well-documented anti-inflammatory activities of the major saikosaponins, SSa and SSd, as a foundational reference. This will include their established mechanisms of action, modulation of key signaling pathways, and summaries of in vitro and in vivo experimental findings. It is crucial to emphasize that the data presented for SSa and SSd should not be directly extrapolated to this compound without dedicated experimental validation.

This compound: A Knowledge Gap in Anti-inflammatory Research

Despite extensive research into the pharmacological activities of saikosaponins, a class of triterpenoid (B12794562) saponins (B1172615) primarily isolated from the roots of Bupleurum species, specific data on the anti-inflammatory properties of this compound are conspicuously absent from the public scientific domain. Our comprehensive literature search did not yield any studies detailing its mechanism of action, quantitative efficacy, or specific effects on inflammatory signaling pathways.

One study detailed the enzymatic conversion of Saikosaponin D to Saikogenin G (the aglycone of this compound) via Prosaikogenin G, but the focus of this research was on evaluating anti-cancer properties, not inflammation[1]. While other saikogenins, such as Saikogenin A, have been investigated for their anti-inflammatory potential, this does not provide direct evidence for the activity of Saikogenin G or its parent glycoside, this compound[2].

Anti-inflammatory Properties of Major Saikosaponins (A and D)

As a reference for the potential activities of saikosaponins as a class, this section details the well-established anti-inflammatory properties of Saikosaponin A and Saikosaponin D.

Mechanisms of Action

Saikosaponins A and D exert their anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include:

-

Inhibition of the NF-κB Signaling Pathway: A central mechanism for the anti-inflammatory action of SSa and SSd is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. They have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the translocation of the p65 subunit of NF-κB into the nucleus. This, in turn, downregulates the expression of numerous pro-inflammatory genes.[3][4][5]

-

Modulation of the MAPK Signaling Pathway: SSa and SSd also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. They have been observed to inhibit the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).

-

Activation of Liver X Receptor α (LXRα): Some studies have indicated that SSa can activate LXRα, a nuclear receptor that plays a role in regulating lipid metabolism and inflammation.

-

Inhibition of Pro-inflammatory Mediators: By targeting the NF-κB and MAPK pathways, SSa and SSd effectively reduce the production of a range of pro-inflammatory molecules, including:

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

-

Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

-

Other Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

-

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Saikosaponins A and D.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effect of saikogenin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Saikosaponins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponins, a class of triterpenoid (B12794562) saponins (B1172615) isolated from the roots of Bupleurum species, have garnered substantial interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Within the central nervous system, these compounds exhibit significant neuroprotective potential, making them promising candidates for the development of novel therapeutics against neurodegenerative diseases and ischemic brain injury.[2][3] While research has extensively covered Saikosaponin A (SSa) and Saikosaponin D (SSd), specific data on Saikosaponin G remains limited. This guide provides a comprehensive technical overview of the neuroprotective mechanisms of the saikosaponin family, drawing primarily from the robust data available for its most-studied members. The insights into the bioactivity of SSa and SSd offer a foundational understanding of the potential therapeutic actions that could be shared by other analogues like this compound.

The primary neuroprotective mechanisms of saikosaponins can be categorized into three core areas: attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of apoptosis. This document will delve into the experimental evidence for each of these effects, present quantitative data in structured tables, detail the associated experimental protocols, and visualize the key signaling pathways involved.

Anti-Neuroinflammatory Effects

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the subsequent release of pro-inflammatory mediators, is a key pathological feature of many neurodegenerative diseases.[4] Saikosaponins, particularly SSa and SSd, have demonstrated potent anti-inflammatory effects in various experimental models by modulating key signaling pathways.[5][6]

1.1. Mechanism of Action: Inhibition of Glial Activation and Pro-inflammatory Cytokines

Saikosaponins exert their anti-inflammatory effects primarily by inhibiting the activation of microglia and astrocytes.[5][7] This action prevents the overproduction of neurotoxic pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[8][6] The core mechanism involves the suppression of central inflammatory signaling cascades, most notably the Toll-like receptor 4 (TLR4)/MyD88/NF-κB and mitogen-activated protein kinase (MAPK) pathways.[3][4]

By inhibiting the phosphorylation and subsequent nuclear translocation of NF-κB p65, saikosaponins effectively shut down the transcription of numerous pro-inflammatory genes.[4][6] Similarly, they downregulate the phosphorylation of key MAPK components like p38 and c-Jun N-terminal kinase (JNK), further contributing to the suppression of the inflammatory response.[8]

1.2. Key Signaling Pathways

-

RAGE/TLR4/NF-κB Pathway: In models of ethanol-induced neuroinflammation, SSa has been shown to downregulate the expression of the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).[8][5] This leads to the inactivation of the downstream NF-κB pathway, reducing the expression of inflammatory biomarkers.[5]

-

HMGB1/TLR4/NF-κB Pathway: Saikosaponin-d has been found to inhibit the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus. This prevents the activation of the TLR4/NF-κB signaling pathway, thereby suppressing microglia activation and the release of inflammatory factors like IL-1β, IL-6, and TNF-α.

-

MAPK Pathway: SSa inhibits the phosphorylation of p38 MAPK and JNK, which are critical for the production of inflammatory mediators.[8]

1.3. Data Presentation: Anti-Neuroinflammatory Effects of Saikosaponins

| Saikosaponin | Model System | Treatment/Dosage | Measured Effect | Quantitative Result | Reference |

| Saikosaponin A | Ethanol-induced neurodegeneration (mice) | 10 mg/kg i.p. for 7 days | Downregulation of TLR4, RAGE, Iba-1, GFAP protein expression | Significant reduction compared to ethanol-treated group | [8][5] |

| Saikosaponin A | Ethanol-induced neurodegeneration (mice) | 10 mg/kg i.p. for 7 days | Reduction in p-JNK and p-NF-kB expression | Significant decrease in protein expression | [8] |

| Saikosaponin A | Ethanol-induced neurodegeneration (mice) | 10 mg/kg i.p. for 7 days | Decreased IL-1β and TNF-α; Increased IL-10 | Significant modulation of cytokine levels | [8][7] |

| Saikosaponin D | LPS-stimulated primary microglia | Pretreatment with SSd | Inhibition of IL-1β, IL-6, TNF-α overexpression | Significant suppression of pro-inflammatory cytokines | |

| Saikosaponin A | Acute spinal cord injury (rats) | 10 mg/kg i.p. | Reduction in TNF-α and IL-6 concentrations | Significantly lower than injury-only group | [6] |

| Saikosaponin A | Cerebral Ischemia/Reperfusion (rats) | Pretreatment with SSa | Reduction in serum IL-1β, IL-6, and TNF-α | Significant decrease in inflammatory cytokines |

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to neuronal damage and is a major contributor to neurodegeneration.[8] Saikosaponins combat oxidative stress through two primary strategies: direct scavenging of free radicals and, more significantly, upregulation of endogenous antioxidant defenses via the Nrf2 pathway.[9]

2.1. Mechanism of Action: Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like saikosaponins, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), to initiate their transcription.[9]

Saikosaponin D has been shown to protect SH-SY5Y neuroblastoma cells from glutamate-induced oxidative cytotoxicity by activating the PI3K/Akt pathway, which in turn promotes the nuclear translocation of Nrf2 and subsequent expression of HO-1 and other antioxidant enzymes.[9] This enhancement of the cell's intrinsic antioxidant capacity is a critical component of its neuroprotective effect.

2.2. Data Presentation: Antioxidant Effects of Saikosaponins

| Saikosaponin | Model System | Treatment/Dosage | Measured Effect | Quantitative Result | Reference |

| Saikosaponin A | Ethanol-induced oxidative stress (mice) | 10 mg/kg i.p. for 7 days | Downregulation of ROS and LPO expression levels | Competitively downregulated upregulated ROS and LPO | [8] |

| Saikosaponin A | Ethanol-induced oxidative stress (mice) | 10 mg/kg i.p. for 7 days | Upregulation of Nrf2 and HO-1 proteins | Regulated elevated oxidative stress markers | [8] |

| Saikosaponin D | Glutamate-induced SH-SY5Y cells | Preconditioning with SSd | Diminished intracellular ROS formation and MDA content | Suppressed oxidative stress indicators | [9] |

| Saikosaponin D | Glutamate-induced SH-SY5Y cells | Preconditioning with SSd | Increased nuclear translocation of Nrf2 | Promoted Nrf2 activation | [9] |

| Saikosaponin D | Glutamate-induced SH-SY5Y cells | Preconditioning with SSd | Induced HO-1 expression | Enhanced antioxidant enzyme expression | [9] |

| Saikosaponins (mixture) | In vitro chemical assays | N/A | DPPH, ABTS, and -OH radical scavenging | Maximum DPPH scavenging rate of 83.72% | [10][11] |

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, can lead to excessive neuronal loss in both acute brain injuries and chronic neurodegenerative diseases. Saikosaponins have been shown to inhibit neuronal apoptosis by modulating key signaling pathways and apoptosis-related proteins.[12][13]

3.1. Mechanism of Action: Modulation of Apoptotic Pathways

Saikosaponins can prevent apoptosis through several mechanisms:

-

p-CREB/BDNF Pathway: In models of post-stroke depression, SSa ameliorated depressive-like behavior and inhibited hippocampal neuronal apoptosis by enhancing the levels of phosphorylated cAMP response element-binding protein (p-CREB) and brain-derived neurotrophic factor (BDNF).[12] BDNF is a crucial neurotrophin for neuronal survival and plasticity.[8][7]

-

Mitochondrial Pathway: Saikosaponins can regulate the expression of the Bcl-2 family of proteins. They have been shown to increase the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic protein Bax.[12] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome C from the mitochondria and subsequent activation of executioner caspases like Caspase-3.[12][14]

-

LPA1/RhoA/ROCK2 Pathway: SSd has been found to suppress neuronal apoptosis by regulating the LPA1/RhoA/ROCK2 signaling pathway, which is implicated in inflammation-induced cell death.[13]

3.2. Data Presentation: Anti-Apoptotic Effects of Saikosaponins

| Saikosaponin | Model System | Treatment/Dosage | Measured Effect | Quantitative Result | Reference |

| Saikosaponin A | Post-stroke depression (rats) | Administration of SSa | Enhanced levels of p-CREB, BDNF, and Bcl-2 | Significantly increased expression | [12] |

| Saikosaponin A | Post-stroke depression (rats) | Administration of SSa | Reduced levels of Bax and Caspase-3 | Significantly decreased expression | [12] |

| Saikosaponin D | Corticosterone-induced PC12 cells | Pretreatment with SSd | Inhibition of GR translocation to mitochondria | Partially reversed corticosterone-induced changes | [14] |

| Saikosaponin D | Corticosterone-induced PC12 cells | Pretreatment with SSd | Down-regulation of pro-apoptotic signaling events | Restored mitochondrial function | [14] |

| Total Saikosaponins | Corticosterone-induced PC12 cells | 25 µg/ml TSS | Ameliorated up-regulation of Bax and down-regulation of Bcl-2 | Markedly modulated Bax/Bcl-2 ratio | [15] |

Experimental Protocols

4.1. In Vivo Model: Ethanol-Induced Neurodegeneration

-

Animal Model: Mice are administered ethanol (B145695) (5 g/kg, i.p.) for six weeks to induce neuroinflammation and oxidative stress.

-

Treatment: Saikosaponin A (10 mg/kg, i.p.) is co-administered for the final 7 days of the ethanol treatment period.

-

Analysis: Following treatment, brain hippocampi are collected. Protein expression levels of inflammatory and oxidative stress markers (e.g., TLR4, RAGE, p-JNK, NF-κB, Nrf2, HO-1) are analyzed by immunoblotting (Western Blot). Glial cell activation (Iba-1 for microglia, GFAP for astrocytes) is assessed using immunofluorescence microscopy.[8][5]

4.2. In Vitro Model: Glutamate-Induced Oxidative Stress in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard media.

-

Treatment: Cells are pre-treated with Saikosaponin D for a specified period before being exposed to glutamate (B1630785) to induce oxidative cytotoxicity.

-

Analysis:

-

Cell Viability: Assessed using the MTT assay.

-

Oxidative Stress: Intracellular ROS is measured using a fluorescent probe like DCFH-DA. Malondialdehyde (MDA) content is quantified as an indicator of lipid peroxidation.

-

Protein Analysis: Nuclear and cytosolic fractions are separated to determine the translocation of Nrf2 via Western Blot. The expression of total Nrf2, HO-1, and loading controls (GAPDH, Tubulin) is also measured.[9]

-

4.3. In Vivo Model: Cerebral Ischemia-Reperfusion Injury (MCAO)

-

Animal Model: Rats undergo middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, followed by reperfusion.

-

Treatment: Saikosaponin A is administered as a pretreatment before the MCAO procedure.

-

Analysis:

-

Behavioral Tests: Neurological function is assessed using behavioral tests such as the open field test and beam-walking test.

-

Histology: Brain tissue is analyzed for infarct volume and neuronal damage.

-

Biochemical Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured by ELISA. Protein expression of apoptosis-related molecules (Bax, Bcl-2, Caspase-3) and signaling proteins (p-CREB, BDNF) in the hippocampus is evaluated by Western Blot and immunohistochemistry.[12]

-

Visualization of Pathways and Workflows

Caption: General workflow for studying the neuroprotective effects of saikosaponins.

Caption: Saikosaponins inhibit neuroinflammation via the TLR4/NF-κB and MAPK pathways.

Caption: Saikosaponins activate the PI3K/Akt/Nrf2 pathway to boost antioxidant defenses.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of saikosaponins, particularly SSa and SSd. Through a multi-targeted approach involving the suppression of neuroinflammation, reduction of oxidative stress, and inhibition of apoptosis, these compounds demonstrate significant therapeutic promise for a range of neurological disorders. The consistent involvement of key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt across different models underscores a robust and multifaceted mechanism of action.

While direct experimental data on this compound is currently lacking, its structural similarity to other active saikosaponins suggests it may possess a comparable pharmacological profile. Future research should therefore focus on:

-

Directly investigating the neuroprotective effects of this compound in established in vitro and in vivo models of neurological disease.

-

Conducting head-to-head comparative studies of different saikosaponin analogues to identify the most potent neuroprotective agents.

-

Exploring the pharmacokinetic and safety profiles of lead saikosaponin compounds to facilitate their translation into clinical applications.

This technical guide summarizes the current state of knowledge and provides a framework for future research and development in this promising area of neuropharmacology.

References

- 1. Saikosaponins: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saikosaponin A mitigates the progression of Parkinson's disease via attenuating microglial neuroinflammation through TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Neuroprotective effects and mechanism of saikosaponin A on acute spinal cord injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Neuroprotective effects of saikosaponin-A in ethanol-induced glia-mediated neuroinflammation, oxidative stress via RAGE/TLR4/NFkB signaling [frontiersin.org]

- 8. Neuroprotective effects of saikosaponin-A in ethanol-induced glia-mediated neuroinflammation, oxidative stress via RAGE/TLR4/NFkB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Extraction and Analysis of Seven Major Saikosaponins from Bupleuri Radix and the Exploration of Antioxidant Activity and Its Mechanism [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Saikosaponin A improved depression-like behavior and inhibited hippocampal neuronal apoptosis after cerebral ischemia through p-CREB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of LPA1 receptor-mediated neuronal apoptosis by Saikosaponin-d: A target involved in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Saikosaponin D acts against corticosterone-induced apoptosis via regulation of mitochondrial GR translocation and a GR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of total saikosaponins of Bupleurum yinchowense on corticosterone-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathway Analysis of Saikosaponin G and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental research on the specific signaling pathways of Saikosaponin G is limited in publicly available scientific literature. This guide focuses on the known biological activities and predicted signaling pathways of its primary metabolites, Prosaikogenin G and Saikogenin G, which are the forms likely responsible for the bioactivity of orally administered Saikosaponin D, a closely related compound that is extensively studied and known to metabolize into these compounds.[1][2]

Introduction: The Metabolic Cascade of Saikosaponins

Saikosaponins are a class of triterpenoid (B12794562) saponins, with Saikosaponin D being a well-researched member. Upon oral administration, Saikosaponin D is metabolized in the gastrointestinal tract into Prosaikogenin G and subsequently into Saikogenin G.[1][2] This metabolic conversion is a critical step for their absorption and subsequent biological activity. Understanding the signaling pathways of these metabolites is therefore key to elucidating the therapeutic effects of their parent compounds.

Caption: Metabolic conversion of Saikosaponin D.

Prosaikogenin G: Experimentally Observed Cytotoxicity

Prosaikogenin G has demonstrated significant cytotoxic effects against various human cancer cell lines in vitro. While the precise molecular mechanism and signaling pathways responsible for this cytotoxicity are yet to be fully elucidated, the available quantitative data provide a basis for its potential as an anti-cancer agent.[3]

Quantitative Data: In Vitro Cytotoxicity of Prosaikogenin G

The following table summarizes the 50% inhibitory concentration (IC50) values of Prosaikogenin G against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-468 | Breast Adenocarcinoma | 22.38 |

| A549 | Lung Carcinoma | 32.15 |

| HepG2 | Hepatocellular Carcinoma | 22.58 |

| AGS | Gastric Adenocarcinoma | 25.12 |

| PANC-1 | Pancreatic Epithelioid Carcinoma | 24.89 |

| HCT116 | Colorectal Carcinoma | 22.46 |

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

The following diagram outlines a typical experimental workflow to investigate the cytotoxic and apoptotic effects of a compound like Prosaikogenin G.

References

- 1. Metabolomics Reveals the Efficacy of Caspase Inhibition for Saikosaponin D-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of saikogenin G against major depressive disorder determined by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

A Technical Guide to the Cytotoxicity of Saikosaponin G in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Saikosaponin G, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Bupleurum species. It is intended to serve as a resource for researchers in oncology and pharmacology, offering detailed information on its activity in various cancer cell lines, the underlying molecular mechanisms, and standardized protocols for its investigation.

Quantitative Analysis of Cytotoxicity

This compound has demonstrated potent cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of this activity. The data presented below, collated from multiple studies, summarizes the IC50 values of this compound, highlighting its differential efficacy.

Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 48 | ~2.5 | |

| HepG2 | Hepatocellular Carcinoma | 24 | 1.95 | |

| 48 | 1.25 | |||

| 72 | 0.85 | |||

| SK-HEP-1 | Hepatocellular Carcinoma | 48 | 1.8 | |

| Huh-7 | Hepatocellular Carcinoma | 48 | 2.1 | |

| K562 | Chronic Myelogenous Leukemia | 48 | 1.13 | |

| U937 | Histiocytic Lymphoma | 48 | 0.48 |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.

Core Molecular Mechanism: Induction of Apoptosis

The primary mechanism underlying the cytotoxicity of this compound is the induction of apoptosis, primarily through the intrinsic or mitochondrial-mediated pathway. This process involves a cascade of molecular events initiated by mitochondrial dysfunction.

This compound treatment leads to a disruption of the mitochondrial membrane potential (MMP). This event is a critical control point in the apoptotic pathway and is regulated by the Bcl-2 family of proteins. This compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. The resulting increase in the Bax/Bcl-2 ratio enhances the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

Once in the cytoplasm, cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is the executioner of apoptosis, responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Caption: Intrinsic apoptosis pathway induced by this compound.

Detailed Experimental Protocols

The following protocols provide standardized methods for assessing the cytotoxic and apoptotic effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2.5, 5, 10 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the respective this compound concentration. Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway.

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Experimental and Logical Workflow

A typical research workflow to characterize the cytotoxicity of a compound like this compound involves a multi-stage process, from initial screening to mechanistic elucidation.

Caption: Standard workflow for investigating this compound cytotoxicity.

Conclusion

This compound exhibits significant cytotoxic activity against a variety of cancer cell lines, with its efficacy being most pronounced in leukemia and hepatocellular carcinoma cells. The primary mechanism of this cytotoxicity is the induction of apoptosis via the mitochondrial-mediated pathway, a process characterized by the modulation of Bcl-2 family proteins and the activation of a caspase cascade. The standardized protocols and workflows provided herein offer a robust framework for the continued investigation and characterization of this compound's anticancer potential. This information is critical for academic research and for professionals in the pharmaceutical industry engaged in the discovery and development of novel oncology therapeutics. Further research may focus on its efficacy in in vivo models and its potential for combination therapies.

Pharmacological Profile of Saikosaponin G: An In-depth Technical Guide

Disclaimer: Scientific literature extensively covers the pharmacological activities of various saikosaponins, particularly Saikosaponin A (SSa) and Saikosaponin D (SSd). However, specific research on the pharmacological profile of Saikosaponin G (SSg) is notably limited. This guide provides the available information on derivatives of this compound and presents a comprehensive overview of the well-studied Saikosaponin D as a relevant analogue to fulfill the technical requirements of this document.

This compound and its Derivatives: Current State of Research

Saikosaponins are triterpenoid (B12794562) saponins (B1172615) that are the primary bioactive components of Radix Bupleuri, a widely used herb in traditional medicine.[1] While numerous saikosaponins have been isolated and studied, this compound remains one of the less characterized members of this family. Research has primarily focused on its metabolic derivatives, prosaikogenin G and saikogenin G, which are formed from the hydrolysis of Saikosaponin D in the gastrointestinal tract.[2]

Prosaikogenin G

Prosaikogenin G is a metabolite of Saikosaponin D.[3] It has been investigated for its anti-cancer and renal protective effects.

Anti-Cancer Activity: A study investigating the anti-cancer effects of various saikosaponin derivatives found that prosaikogenin G exhibited inhibitory activity against the human colon cancer cell line HCT 116.[4]

Renal Protective Activity: Prosaikogenin G has been shown to have a protective effect on the kidneys by inhibiting the proliferation of rat mesangial cells induced by Angiotensin II.[3]

Saikogenin G

Saikogenin G is another metabolite of Saikosaponin D.[5] Its biological activities are still under investigation.

Metabolism: Saikogenin G is known to undergo further metabolism in the liver, primarily through hydroxylation and carboxylation.[5]

Anti-Cancer Activity: In a study assessing cytotoxicity against HCT 116 colon cancer cells, saikogenin G did not show a significant anti-cancer effect.[4]

Corticosterone (B1669441) Secretion-Inducing Activity: Saikogenin G has been observed to have a slight corticosterone secretion-inducing activity.[6]

Quantitative Data for this compound Derivatives

The following table summarizes the available quantitative data for the derivatives of this compound.

| Compound | Cell Line | Assay | Effect | IC50 / Effective Concentration | Reference |

| Prosaikogenin G | HCT 116 | Cell Viability Assay | Anti-cancer | 8.49 μM | [4] |

| Prosaikogenin G | Rat Mesangial Cells | Cell Proliferation Assay | Inhibition of Ang II-induced proliferation | 25, 50 μM | [3] |

| Saikogenin G | HCT 116 | Cell Viability Assay | Anti-cancer | Not significant | [4] |

Saikosaponin D: A Well-Characterized Pharmacological Analogue

Due to the limited data on this compound, this section provides a detailed pharmacological profile of Saikosaponin D (SSd), a closely related and extensively studied saikosaponin. SSd exhibits a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][7]

Anti-Inflammatory Activity of Saikosaponin D

Saikosaponin D has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanisms of action often involve the modulation of key inflammatory signaling pathways.

Quantitative Data for Anti-Inflammatory Activity of Saikosaponin D

| Cell Line/Model | Assay | Target | IC50 / Effective Concentration |

| Murine T lymphocytes | T-lymphocyte activation assay | T-lymphocyte activation | Not specified, significant suppression |

| RAW 264.7 Macrophages | ELISA | TNF-α, IL-6 Production | Not specified, significant inhibition |

| THP-1 cells | Cell Adhesion Assay | P-selectin mediated cell adhesion | 4.3 μM |

Anti-Cancer Activity of Saikosaponin D

Saikosaponin D is recognized for its significant anti-tumor properties against a variety of cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress metastasis.

Quantitative Data for Anti-Cancer Activity of Saikosaponin D

| Cell Line | Cancer Type | Assay | Effect | IC50 |

| HCT 116 | Colon Cancer | Cell Viability Assay | Cytotoxicity | 4.26 μM |

| HepG2 | Hepatoma | MTT Assay | Cytotoxicity | 5-20 µg/mL |

| A549 | Non-small cell lung cancer | Proliferation Assay | Inhibition of proliferation | Not specified |

| MCF-7 | Breast Cancer | Cell Viability Assay | Cytotoxicity | 7.31 ± 0.63 µM |

| T-47D | Breast Cancer | Cell Viability Assay | Cytotoxicity | 9.06 ± 0.45 µM |

Experimental Protocols for Saikosaponin D

This section details the methodologies for key experiments used to characterize the pharmacological profile of Saikosaponin D.

Anti-Cancer Activity: Cell Viability (MTT) Assay

-

Cell Culture: Human colon cancer cells (HCT 116) are cultured in an appropriate medium, such as McCoy's 5A, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of Saikosaponin D or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Anti-Inflammatory Activity: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. They are pre-treated with different concentrations of the saikosaponin for 1-2 hours before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Griess Assay: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway modulated by Saikosaponin D and a typical experimental workflow for its in vitro screening.

NF-κB Signaling Pathway Inhibition by Saikosaponin D

Caption: Inhibition of the NF-κB signaling pathway by Saikosaponin D.

Experimental Workflow for In Vitro Anti-Cancer Screening

Caption: A typical workflow for evaluating the in vitro anti-cancer activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of saikogenin G against major depressive disorder determined by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro studies on the metabolism of saikogenins and the detection of their metabolites in authentic biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corticosterone secretion-inducing activity of saikosaponin metabolites formed in the alimentary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological properties and derivatives of saikosaponins-a review of recent studies [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic hydrolysis protocol for Saikosaponin G production

Introduction

Saikosaponin G, a secondary saponin (B1150181) derived from the roots of Bupleurum species, has garnered significant interest in pharmaceutical research due to its potential therapeutic activities. It is a deglycosylated derivative of Saikosaponin D, a major bioactive constituent of Radix Bupleuri. Enzymatic hydrolysis presents a highly specific and efficient method for the targeted production of this compound, offering advantages over chemical methods which can lead to undesirable byproducts. This application note provides a detailed protocol for the enzymatic conversion of Saikosaponin D to this compound using a recombinant β-glucosidase.

Data Presentation

The following table summarizes the key quantitative data for the enzymatic production of this compound (Prosaikogenin G).

| Parameter | Value | Reference |

| Substrate | Saikosaponin D | [1][2] |

| Enzyme | Recombinant β-glucosidase (BglLk) from Lactobacillus koreensis | [1][2] |

| Optimal pH | 6.5–7.0 | [1][2] |

| Optimal Temperature | 30–37 °C | [1][2] |

| Reaction Time | 2 hours for complete conversion of Saikosaponin D to Prosaikogenin G | [1] |

| Initial Substrate Amount | Not explicitly stated for the reaction, but 12 g of a Saikosaponin A and D mixture was obtained from 7.5 g of crude extract. | [1] |

| Final Product (Prosaikogenin G) Yield | 62.4 mg (from 72 mg of a crude prosaikogenin and saikogenin mixture) | [1][2] |

| Purity of Prosaikogenin G | 98.7 ± 0.3% | [1] |

| Conversion Rate (to Prosaikogenin G) | 31.2% | [1] |

Experimental Protocols

This section details the methodologies for the purification of the substrate, the enzymatic hydrolysis reaction, and the purification of the final product.

Purification of Saikosaponin D from Bupleurum falcatum L. Extract

This protocol is adapted from a study that successfully isolated Saikosaponin A and D.[1]

Materials:

-

Crude Bupleurum falcatum L. extract

-

Silica (B1680970) gel for column chromatography

-

Solvents: Chloroform, Methanol, Distilled H₂O

-

Biotage® SNAP KP-Sil 340 g cartridge (or equivalent)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Initial Silica Column Chromatography:

-

Prepare a silica column.

-

Dissolve 15 g of the crude saikosaponin mixture in 200 mL of the initial gradient solvent.

-

Flush the cartridge with 100% chloroform.

-

Equilibrate the cartridge with the initial gradient condition.

-

Load the dissolved sample onto the column.

-